

Isopropyl Myristate: A Technical Guide for Pharmaceutical Formulations

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Compound of Interest

Compound Name: *Isopropyl myristate*

Cat. No.: *B073716*

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Introduction

Isopropyl myristate (IPM) is the ester of isopropyl alcohol and myristic acid, a saturated fatty acid.[1] Chemically designated as propan-2-yl tetradecanoate, IPM is a non-polar, low-viscosity fluid that has established a significant role in topical and transdermal pharmaceutical formulations.[1][2] Its widespread use stems from its multifunctional properties as an emollient, solvent, and penetration enhancer.[3] This technical guide provides an in-depth analysis of IPM's physicochemical properties, mechanisms of action, and applications in drug delivery, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

IPM's utility in pharmaceutical formulations is largely dictated by its distinct physicochemical characteristics. It is a clear, colorless, and practically odorless liquid.[4] Its non-greasy nature and ready absorption into the skin make it a preferred excipient in topical preparations. IPM is resistant to oxidation and hydrolysis, ensuring it does not become rancid and contributing to the stability of formulations.

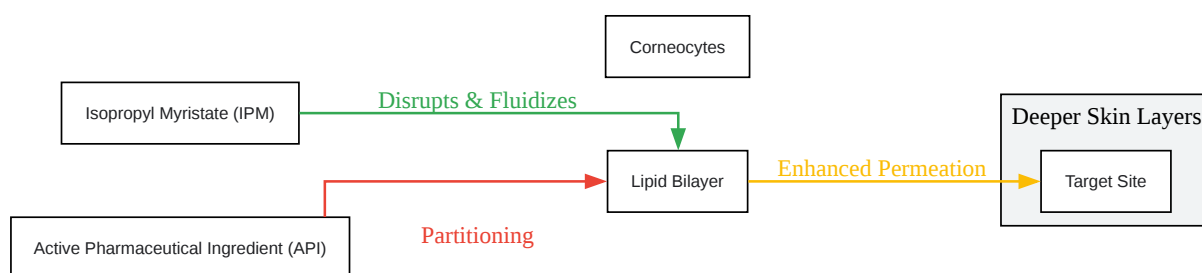
A summary of its key quantitative properties is presented in Table 1.

Property	Value	References
Molecular Formula	C17H34O2	
Molecular Weight	270.45 - 270.5 g/mol	
Density	~0.85 g/cm ³ at 20-25°C	
Boiling Point	~167°C at 9 mmHg	
Melting Point	~-2-3°C	
Refractive Index	1.432 - 1.438 at 20-25°C	
Solubility	Soluble in ethanol, acetone, and most organic solvents; Insoluble in water.	

Mechanism of Action as a Skin Penetration Enhancer

One of the most critical functions of IPM in pharmaceutical formulations is its role as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin. The primary mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum. By integrating into the lipid bilayer, IPM increases its fluidity, thereby reducing the diffusional resistance for drugs.

The lipophilic nature of IPM also enhances the partitioning of hydrophobic drugs from the vehicle into the skin. This dual action of lipid fluidization and enhanced partitioning synergistically improves the bioavailability of topically administered drugs.



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Mechanism of IPM as a skin penetration enhancer.

Applications in Pharmaceutical Formulations

IPM is a versatile excipient found in a wide array of pharmaceutical dosage forms due to its emollient, solvent, and penetration-enhancing properties.

- **Creams and Lotions:** As a non-greasy emollient, IPM provides a smooth and soft feel to the skin. It helps to strengthen the skin's moisture barrier.
- **Topical Drug Delivery:** IPM's ability to enhance skin penetration makes it invaluable for delivering APIs through the skin. It is used in formulations for corticosteroids, antifungals, and analgesics.
- **Transdermal Patches:** In drug-in-adhesive transdermal systems, IPM can act as a plasticizer, which can increase the release of the drug from the patch. It also enhances the permeation of the drug through the skin.
- **Microemulsions:** IPM is used as the oil phase in microemulsions, which can significantly increase the solubility and bioavailability of poorly water-soluble drugs. Studies have shown that IPM-based microemulsions can increase the solubility of drugs like progesterone and indomethacin by several thousand-fold compared to their aqueous solubility.
- **Other Applications:** IPM is also used in otic suspensions, vaginal creams, and as a solvent for many topically applied substances.

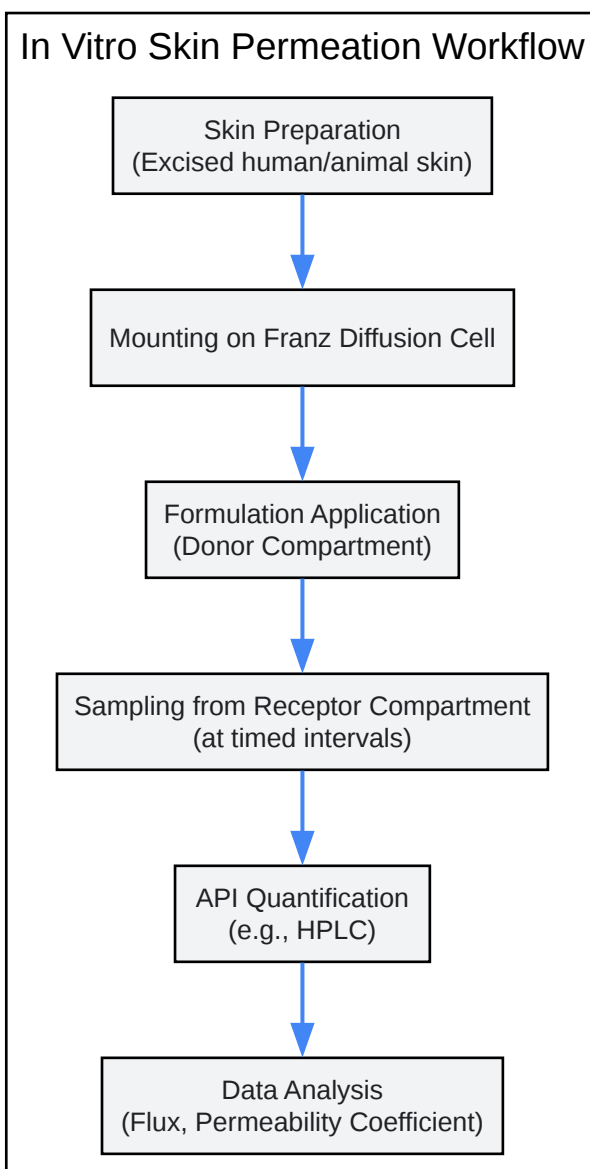
Experimental Protocols

1. In Vitro Skin Permeation Study

This experiment is crucial for evaluating the effectiveness of IPM as a penetration enhancer for a specific API.

- **Objective:** To quantify the permeation of an API through a skin sample from a formulation containing IPM compared to a control formulation without IPM.

- Methodology:
 - Skin Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.
 - Formulation Application: A precise amount of the test formulation (with IPM) and the control formulation are applied to the surface of the skin in the donor compartment.
 - Sampling: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline). At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh medium.
 - Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
 - Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (J_{ss}) and permeability coefficient (K_p) are calculated to determine the enhancement effect of IPM.



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Workflow for an in-vitro skin permeation study.

2. Evaluation of Adhesive Properties of Transdermal Patches

For transdermal patches, the inclusion of IPM can affect the adhesive properties.

- Objective: To assess the impact of IPM on the tack and shear-adhesion of a drug-in-adhesive transdermal patch.

- Methodology:
 - Patch Preparation: Prepare patches with varying concentrations of IPM.
 - Tack Test (Rolling Ball Tack): This test measures the initial adhesion. A stainless steel ball is rolled down an inclined track onto the adhesive surface of the patch. The distance the ball travels is inversely proportional to the tack.
 - Shear-Adhesion Test (Hold Time): This test measures the cohesive strength. A strip of the patch is applied to a stainless steel plate with a standard weight attached to the end. The time it takes for the patch to shear off the plate is recorded.
 - Data Analysis: Compare the results for patches with and without IPM to determine its effect on adhesion.

Quantitative Data on IPM's Effects

The inclusion of IPM in pharmaceutical formulations has quantifiable effects on drug delivery and formulation properties.

Table 2: Effect of **Isopropyl Myristate** on Blonanserin Transdermal Patch Properties

IPM Concentration (%)	Drug Release in 24h (%)	Rolling Ball Tack (cm)	Shear-Adhesion (h)
0	25.1 ± 2.3	6.8 ± 0.5	12.66 ± 1.5
4	45.2 ± 3.1	5.2 ± 0.4	5.32 ± 0.8
8	65.8 ± 4.5	3.9 ± 0.3	1.87 ± 0.4
12	80.3 ± 5.6	2.5 ± 0.2	0.53 ± 0.1

Data adapted from a study on a blonanserin transdermal patch.

The data clearly indicates that increasing the concentration of IPM enhances drug release but decreases the cohesive strength (shear-adhesion) of the patch, a critical consideration in formulation development.

Conclusion

Isopropyl myristate is a highly versatile and valuable excipient in the development of topical and transdermal pharmaceutical products. Its well-characterized physicochemical properties, coupled with its efficacy as a non-greasy emollient and a potent penetration enhancer, make it a primary choice for formulators. However, as demonstrated, its concentration must be carefully optimized to balance the desired enhancement in drug delivery with the potential impact on the physical properties of the final dosage form, such as the adhesion of transdermal patches. A thorough understanding of its mechanisms and effects, supported by rigorous experimental evaluation, is essential for its successful application in advanced drug delivery systems.

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